
2-Benzyl-6-bromo-1,3-benzothiazole
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Overview
Description
2-Benzyl-6-bromo-1,3-benzothiazole is a useful research compound. Its molecular formula is C14H10BrNS and its molecular weight is 304.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Activities
2-Benzyl-6-bromo-1,3-benzothiazole and its derivatives have been investigated for their antimicrobial and antiviral properties. Research indicates that compounds within the benzothiazole class exhibit significant activity against various pathogens, including bacteria and viruses. For instance, derivatives have shown promise as potential treatments for infections, with studies highlighting their effectiveness against resistant strains of bacteria and viruses during the COVID-19 pandemic .
Antitumor Activity
The compound has also been explored for its antitumor properties. Studies demonstrate that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This has led to the synthesis of new analogs designed to enhance efficacy against specific cancer types .
Mechanism of Action
Ongoing research aims to elucidate the molecular interactions of this compound with biological macromolecules. Understanding these interactions is crucial for optimizing its pharmacological properties. Investigations focus on how the compound interacts with enzymes and receptors involved in disease processes .
Material Science
Aggregation-Induced Emission
Recent studies have explored the use of benzothiazole derivatives in material science, particularly in the development of aggregation-induced emission (AIE) materials. These compounds can change their luminescent properties based on their aggregation state, making them suitable for applications in sensors and imaging technologies . The incorporation of this compound into such systems may enhance their performance due to its unique structural characteristics.
Agricultural Chemistry
Pesticidal Properties
Research has indicated that benzothiazole derivatives possess insecticidal and herbicidal activities. The structural features of this compound may contribute to its effectiveness as a pesticide by targeting specific biological pathways in pests . This opens avenues for developing environmentally friendly agricultural chemicals that are less harmful to non-target organisms.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including multi-step organic reactions involving starting materials such as anilines and thioketones. The ability to modify its structure by introducing different substituents can lead to new derivatives with enhanced biological activities or different properties suitable for specific applications .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Bromo-1,3-benzothiazole | Bromine substitution at position 6 | Basic structure without additional substitutions |
Benzylthioether | Contains a thioether linkage instead of thiazole | Different reactivity due to sulfur presence |
N-(6-Bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide | Contains an amide linkage | Enhanced solubility and potential bioactivity |
3-Benzyl-6-bromo-1,3-benzothiazol-2(3H)-one | Similar core but different substitution pattern | Potentially different biological activities |
Properties
Molecular Formula |
C14H10BrNS |
---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-benzyl-6-bromo-1,3-benzothiazole |
InChI |
InChI=1S/C14H10BrNS/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
DEOLMLOMIOKODL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.